molecular formula C22H21FN4O3S2 B2482013 N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-24-6

N-(4-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2482013
CAS RN: 941961-24-6
M. Wt: 472.55
InChI Key: NYVWAELCELLEHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex acetamides involves multi-step chemical reactions, aiming to construct the target molecule with high specificity and yield. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl) acetamides, showcasing the intricacy involved in the synthesis of such compounds (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides was elucidated through various intermolecular interactions, highlighting the V-shaped molecular geometry and the significance of hydrogen bonding and π-interactions in the crystalline state (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with biomolecules or other chemical agents, leading to potential biological activity. For instance, derivatives of N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide have shown anti-inflammatory activity, indicative of the complex interplay between chemical structure and biological function (Saxena et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structures of related acetamide compounds reveal details about molecular packing and intermolecular forces, which are essential for predicting solubility and reactivity (Galushchinskiy et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, stability under various conditions, and the ability to undergo specific transformations, are defined by the functional groups present in the molecule. For example, the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlight the importance of the oxadiazole and acetamide groups in determining the chemical behavior and biological activity of these molecules (Gul et al., 2017).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S2/c1-13-3-4-17(9-19(13)23)26-20(29)10-18-11-31-22(27-18)32-12-21(30)25-16-7-5-15(6-8-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWAELCELLEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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